molecular formula C55H69N13O7S B12399253 PROTAC TYK2 degradation agent1

PROTAC TYK2 degradation agent1

Katalognummer: B12399253
Molekulargewicht: 1056.3 g/mol
InChI-Schlüssel: ZQBPERKIXUCCNQ-DXGZDBETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC TYK2 degradation agent1 is a potent and subtype-selective degrader of TYK2 (Tyrosine Kinase 2). It exhibits degradation activity with a DC50 value of 14 nM . This compound is primarily used in the research of autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of PROTAC TYK2 degradation agent1 involves the synthesis of a bifunctional molecule that can bind to both the target protein (TYK2) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

PROTAC TYK2 degradation agent1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include:

Wissenschaftliche Forschungsanwendungen

PROTAC TYK2 degradation agent1 has several scientific research applications, including:

Wirkmechanismus

PROTAC TYK2 degradation agent1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TYK2, leading to its recognition and degradation by the 26S proteasome . The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for immune response regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

PROTAC TYK2 degradation agent1 is unique due to its high selectivity and potency in degrading TYK2. Unlike other inhibitors, it induces the degradation of the target protein rather than merely inhibiting its activity. This leads to a more sustained and effective reduction in TYK2 levels .

Biologische Aktivität

Proteolysis Targeting Chimeras (PROTACs) represent a novel approach in targeted protein degradation, leveraging the ubiquitin-proteasome system (UPS) to eliminate specific proteins associated with various diseases. Among these, PROTAC TYK2 degradation agent 1 has emerged as a significant compound due to its potential in treating autoimmune diseases by selectively degrading the TYK2 protein, a member of the Janus kinase (JAK) family.

The mechanism of PROTACs involves the formation of a ternary complex between the target protein, an E3 ligase, and the PROTAC itself. This process initiates ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The general steps are as follows:

  • Binding : The PROTAC binds to both the target protein (TYK2) and an E3 ligase (commonly VHL or CRBN).
  • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This mechanism allows for effective reduction of TYK2 levels without significantly affecting other JAK family members such as JAK1, JAK2, and JAK3, which is crucial for minimizing side effects in therapeutic applications .

Efficacy and Selectivity

PROTAC TYK2 degradation agent 1 has demonstrated a DC50 value (the concentration at which 50% degradation occurs) of 14 nM , indicating high potency in degrading TYK2 . This selectivity is particularly important because it minimizes off-target effects that could arise from indiscriminate inhibition of related kinases.

Research Findings

Recent studies have highlighted various aspects of PROTAC TYK2 degradation agent 1:

  • Subtype Selectivity : Research indicates that modifications to the TYK2 ligand moiety can enhance degradation potency while retaining selectivity for JAKs. For instance, altering alkyl linkers has been shown to optimize degradation activity without impacting other kinases .
  • In Vivo Studies : In animal models, PROTACs targeting TYK2 have shown promise in reducing inflammation and disease symptoms associated with autoimmune conditions, suggesting potential therapeutic applications .
  • Comparative Studies : Comparative analyses with traditional small molecule inhibitors reveal that PROTACs can achieve more profound and durable effects due to complete protein removal rather than mere inhibition .

Clinical Relevance

  • Autoimmune Diseases : In preclinical models, PROTAC TYK2 degradation agent 1 has been tested for efficacy against diseases such as psoriasis and rheumatoid arthritis. The results indicate significant reductions in disease markers when TYK2 levels are effectively decreased.
  • Cancer Applications : Although primarily focused on autoimmune diseases, there is ongoing research into the role of TYK2 in cancer progression. The ability of PROTACs to degrade multifunctional proteins may provide new avenues for cancer treatment strategies .

Data Table

StudyCompoundDC50 (nM)Target KinaseSelectivityKey Findings
PROTAC TYK2 agent 114TYK2HighEffective in degrading TYK2 without affecting JAK1/3
Degrader 5ModerateTYK2ModerateInitial discovery of selective degraders
CRBN-based PROTACsVariableVariousHighDemonstrated broad applicability in different models

Eigenschaften

Molekularformel

C55H69N13O7S

Molekulargewicht

1056.3 g/mol

IUPAC-Name

6-[[5-[[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecyl]carbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C55H69N13O7S/c1-34-48(76-33-62-34)36-21-19-35(20-22-36)28-60-53(73)43-26-38(69)31-68(43)54(74)49(55(2,3)4)65-46(70)18-13-11-9-8-10-12-14-25-57-51(71)37-23-24-44(58-29-37)64-45-27-42(40(30-59-45)52(72)56-5)63-41-17-15-16-39(47(41)75-7)50-61-32-67(6)66-50/h15-17,19-24,27,29-30,32-33,38,43,49,69H,8-14,18,25-26,28,31H2,1-7H3,(H,56,72)(H,57,71)(H,60,73)(H,65,70)(H2,58,59,63,64)/t38-,43+,49-/m1/s1

InChI-Schlüssel

ZQBPERKIXUCCNQ-DXGZDBETSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.